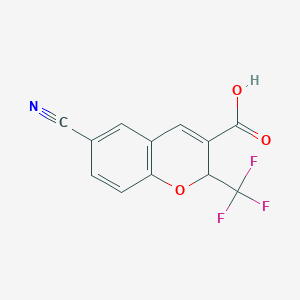
6-cyano-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid
Cat. No. B8406551
M. Wt: 269.18 g/mol
InChI Key: INQHKYYPGHLJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138411B2
Procedure details


To a stirred solution of the ester (Step 2) (0.077 g, 0.259 mmol) in THF-EtOH-H2O (7:2:1, 2 mL) in a 5 mL pear-shaped flask was added aqueous NaOH (0.13 mL, 2.5 N solution) in one portion. After stirring for 6 hours at room temperature the solution was partially concentrated in vacuo to remove most of the THF and EtOH. The resulting solution was diluted with H2O and washed with diethyl ether. The resulting aqueous phase was sparged with nitrogen to remove trace diethyl ether and was acidified with concentrated HCl yielding a sticky suspension. The suspension was extracted with diethyl ether and the ether was dried over MgSO4, filtered and concentrated in vacuo yielding a pale yellow oil. This oil was crystallized from methylene chloride-hexanes yielding the title compound (0.041 g, 59%) as a tan powder: mp 185.1–186.1° C. 1H NMR (acetone-d6/300 MHz) 7.99–7.94 (m, 2H), 7.83 (dd, 1H, J=8.5, 2.0 Hz), 7.25 (d, 1H, J=8.5 Hz), 5.99 (q, 1H, J=7.0 Hz). FABLRMS m/z 270 (M+H). EIHRMS m/z 269.0316 (M+, Calc'd 269.0300).
Name
ester
Quantity
0.077 g
Type
reactant
Reaction Step One


Name
THF EtOH-H2O
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]([F:15])([F:14])[F:13])[C:9]([C:16]([O:18]CC)=[O:17])=[CH:8][C:7]=2[CH:21]=1)#[N:2].[OH-].[Na+]>C1COCC1.C(O)C.O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]([F:15])([F:13])[F:14])[C:9]([C:16]([OH:18])=[O:17])=[CH:8][C:7]=2[CH:21]=1)#[N:2] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
ester
|
|
Quantity
|
0.077 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)OCC)C1
|
|
Name
|
|
|
Quantity
|
0.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
THF EtOH-H2O
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.C(C)O.O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 6 hours at room temperature the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was partially concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the THF and EtOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting aqueous phase was sparged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove trace diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The suspension was extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the ether was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a pale yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This oil was crystallized from methylene chloride-hexanes yielding the title compound (0.041 g, 59%) as a tan powder
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C=1C=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
